An In-Depth Technical Guide to 4-Methyl-9H-fluorene: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Methyl-9H-fluorene: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Methyl-9H-fluorene, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, highlighting its potential as a versatile building block for the development of novel therapeutic agents and functional organic materials.
Introduction: The Significance of the Fluorene Scaffold
The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid and planar nature provides a robust framework for the design of molecules with specific three-dimensional orientations, facilitating interactions with biological targets or enabling desirable photophysical properties.[2][3] The functionalization of the fluorene core allows for the fine-tuning of its electronic and steric properties, making its derivatives valuable in a wide range of applications, from anticancer agents to organic light-emitting diodes (OLEDs).[1][4] 4-Methyl-9H-fluorene, with its simple methyl substitution, serves as a fundamental starting point for the synthesis of more complex and highly functionalized fluorene derivatives.
Chemical Structure and Identification
4-Methyl-9H-fluorene is an aromatic hydrocarbon consisting of a fluorene core with a methyl group substituted at the 4-position.
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-9H-fluorene | [5] |
| CAS Number | 1556-99-6 | [6] |
| Molecular Formula | C₁₄H₁₂ | [5] |
| Molecular Weight | 180.24 g/mol | [5] |
| Canonical SMILES | CC1=C2C(=CC=C1)CC3=CC=CC=C32 | [5] |
| InChI Key | OPFILOLCFWFBNT-UHFFFAOYSA-N | [5] |
Molecular Structure:
Caption: Chemical structure of 4-Methyl-9H-fluorene.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-Methyl-9H-fluorene is essential for its application in synthesis and materials design.
Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Not explicitly found. Estimated to be in the range of 80-95 °C. | Based on the melting point of fluorene (116-117 °C) and the typical effect of methyl substitution. |
| Boiling Point | Not explicitly found. Estimated to be >300 °C. | Based on the boiling point of fluorene (295 °C). |
| Solubility | Insoluble in water. Soluble in many organic solvents such as toluene, benzene, chloroform, and acetone. | [7][8] |
| Appearance | White to off-white crystalline solid. | General property of fluorene and its simple derivatives. |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 4-Methyl-9H-fluorene.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A reference spectrum is available in the PubChem database.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. The mass spectrum of 4-Methyl-9H-fluorene shows a molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight.[5]
Synthesis and Reactivity
The synthesis and subsequent functionalization of 4-Methyl-9H-fluorene are key to its utility as a chemical building block.
Synthetic Approach: A Plausible Route
A common and effective method for the synthesis of fluorene derivatives is the palladium-catalyzed intramolecular cyclization of 2-iodobiphenyls. A plausible synthetic route to 4-Methyl-9H-fluorene would involve the following conceptual steps:
Caption: Proposed synthetic workflow for 4-Methyl-9H-fluorene.
Experimental Protocol (Conceptual):
Step 1: Suzuki Coupling
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To a degassed solution of 2-bromo-4-methylaniline and iodobenzene in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(OAc)₂ and a ligand like PPh₃.
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Add a base, typically K₂CO₃, and heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
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After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield 2-amino-4'-methylbiphenyl.
Step 2: Diazotization and Sandmeyer Reaction
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Dissolve the 2-amino-4'-methylbiphenyl in an acidic solution (e.g., HCl).
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Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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Add a solution of potassium iodide (KI) to the diazonium salt solution and allow it to warm to room temperature to afford 2-iodo-4'-methylbiphenyl.
Step 3: Intramolecular Cyclization
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In a reaction vessel, combine 2-iodo-4'-methylbiphenyl, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃) in a high-boiling aprotic solvent like dimethylacetamide (DMA).
-
Heat the mixture at an elevated temperature under an inert atmosphere to facilitate the intramolecular C-H activation and cyclization.
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Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography to obtain 4-Methyl-9H-fluorene.
Chemical Reactivity
The reactivity of 4-Methyl-9H-fluorene is characterized by three main regions: the acidic C9 methylene protons, the electron-rich aromatic rings, and the methyl group.
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Acidity of the C9 Position: The protons on the C9 methylene bridge are weakly acidic (pKa of fluorene is ~22.6 in DMSO) and can be deprotonated by a strong base to form the fluorenyl anion.[7] This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the 9-position.[9]
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Electrophilic Aromatic Substitution: The fluorene ring system is more reactive towards electrophilic substitution than benzene.[10] The substitution pattern will be directed by the existing methyl group and the overall electronic nature of the fluorene core.
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Reactivity of the Methyl Group: The methyl group can undergo radical halogenation or oxidation under specific conditions, providing another avenue for derivatization.
Applications in Research and Development
The versatile structure of 4-Methyl-9H-fluorene makes it a valuable precursor for the synthesis of compounds with applications in drug discovery and materials science.
Medicinal Chemistry
Fluorene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The rigid fluorene scaffold can serve as a pharmacophore, and modifications at the 4- and 9-positions of 4-Methyl-9H-fluorene can be used to optimize binding to specific biological targets and improve pharmacokinetic properties.
Caption: Logical workflow for utilizing 4-Methyl-9H-fluorene in drug discovery.
Organic Electronics
The photophysical properties of fluorene derivatives, such as their high fluorescence quantum yields, make them excellent candidates for use in organic light-emitting diodes (OLEDs).[4][11] Polyfluorenes and small molecule fluorene derivatives are widely used as blue-emitting materials and host materials in OLED devices. 4-Methyl-9H-fluorene can be used as a building block to synthesize more complex, functionalized fluorenes with tailored electronic properties for optimal device performance.[12]
Conclusion
4-Methyl-9H-fluorene is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward, albeit multi-step, synthesis and the multiple reactive sites on its structure allow for the creation of a diverse range of derivatives. As research into novel therapeutics and advanced organic materials continues to expand, the importance of fundamental building blocks like 4-Methyl-9H-fluorene is set to grow. This guide provides a solid foundation for researchers and scientists looking to explore the rich chemistry and diverse applications of this fascinating molecule.
References
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- 2. nbinno.com [nbinno.com]
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- 5. 4-Methyl-9H-fluorene | C14H12 | CID 15256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9H-Fluorene, 4-methyl- [webbook.nist.gov]
- 7. Fluorene - Wikipedia [en.wikipedia.org]
- 8. Fluorene | 86-73-7 [chemicalbook.com]
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